molecular formula C9H10ClNO3S B031170 5-Acetamido-2-methylbenzenesulphonyl chloride CAS No. 13632-07-0

5-Acetamido-2-methylbenzenesulphonyl chloride

Cat. No. B031170
CAS RN: 13632-07-0
M. Wt: 247.7 g/mol
InChI Key: BCGUUSFEJVCVLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-acetamido-2-methylbenzenesulphonyl chloride involves various chemical reactions, including the reaction of chlorosulphonic acid with 2,4-dimethylacetanilide, leading to the formation of 5-acetamido-2,4-dimethylbenzenesulphonyl chloride with specific melting points indicating successful synthesis. This compound is part of a broader category of sulphonyl chlorides, which are synthesized through reactions involving sulphonation and chlorination steps (Armarego, 1972).

Molecular Structure Analysis

Molecular structure analysis of related sulphonyl chlorides and their derivatives, such as 5-acetamido-2-methylbenzenesulphonyl chloride, highlights the presence of intramolecular sulphur-oxygen interactions, significantly influenced by the sulphur valence state and the electronegativity of counter-atoms. X-ray diffraction studies reveal specific S⋯O distances and geometries indicative of these interactions (Kucsman et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving 5-acetamido-2-methylbenzenesulphonyl chloride and its analogs typically include nucleophilic replacement reactions, indicating a propensity for the transformation of sulphonate groups into various derivatives, demonstrating the compound's reactive versatility (Hill & Hough, 1968).

Physical Properties Analysis

The physical properties of sulphonyl chloride derivatives, closely related to 5-acetamido-2-methylbenzenesulphonyl chloride, have been characterized through various spectroscopic and crystallographic methods, shedding light on their crystalline structures and stability under different conditions (Xue et al., 2008).

Chemical Properties Analysis

The electrochemical reduction of p-acetamidobenzene sulphonyl chloride, a compound similar to 5-acetamido-2-methylbenzenesulphonyl chloride, underlines the chemical properties of these compounds, including their reactivity and the conditions under which their functional groups undergo transformations, such as hydrolysis under specific pH and temperature conditions (Thirunavukarasu, 1999).

Scientific Research Applications

  • Fungicidal Research

    • 5-Acetamido-2-methylbenzenesulphonyl chloride has been explored in the search for new fungicides. Derivatives like N-acetyl-N-trichloromethylsulphenylbenzenesulphonamide and others were synthesized for potential fungicidal applications (Brans & Cremlyn, 1970).
  • Electrochemical Studies

    • The compound's electrochemical reduction under galvanostatic conditions was studied, revealing that hydrolysis of the acetamido and sulphonyl chloride groups is enhanced under specific temperature and pH conditions (Thirunavukarasu, 1999).
  • Synthesis of Derivatives

    • The compound has been used in the synthesis of various derivatives, such as N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, showcasing its versatility in chemical synthesis (Romero & Angela Margarita, 2008).
  • Antimicrobial Research

    • Derivatives of 5-Acetamido-2-methylbenzenesulphonyl chloride have been synthesized and tested for antibacterial, antifungal, and antimycobacterial activities against various microbial strains, demonstrating significant antimicrobial potential (Bhusari et al., 2008).
  • Inhibitory Activities on Enzymes

    • Compounds synthesized from 4-methoxybenzenesulfonyl chloride and N-substituted acetamides showed inhibitory activity against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018).
  • Synthesis of Benzoxazole Derivatives

    • The compound has been utilized in the synthesis of novel benzoxazole derivatives, which were then tested for in vitro antimicrobial activities, showing efficacy against strains like Candida albicans and Candida glabrata (Temiz‐Arpacı et al., 2005).
  • Pharmaceutical Research

    • It has been involved in the synthesis of 2-aminobenzothiazole derivatives studied for anticonvulsant activities, providing a potential pathway for the development of new anticonvulsant drugs (Singh et al., 2022).

properties

IUPAC Name

5-acetamido-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-6-3-4-8(11-7(2)12)5-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGUUSFEJVCVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159762
Record name 5-Acetamido-2-methylbenzenesulphonyl chloride
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Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-2-methylbenzenesulphonyl chloride

CAS RN

13632-07-0
Record name 5-(Acetylamino)-2-methylbenzenesulfonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Acetamido-2-methylbenzenesulphonyl chloride
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Record name 5-Acetamido-2-methylbenzenesulphonyl chloride
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Record name 5-acetamido-2-methylbenzenesulphonyl chloride
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